3-[(Benzylsulfanyl)methyl]-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, a benzylsulfanyl group, and a phenyl methyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether typically involves multiple steps:
Formation of the Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by reacting thiosemicarbazide with an appropriate hydrazine derivative under acidic conditions. This reaction forms the triazole ring, which is then cyclized with a sulfur source to form the thiadiazole ring.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the triazolothiadiazole core with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Phenyl Methyl Ether Moiety: The final step involves the etherification of the phenyl group with methyl iodide in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole and thiadiazole rings can be reduced under specific conditions, although this is less common.
Substitution: The phenyl methyl ether moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or thiadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study the function of specific proteins and enzymes in biological systems.
Mechanism of Action
The mechanism of action of 2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiadiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The benzylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ethyl ether: Similar structure but with an ethyl ether moiety instead of a methyl ether.
2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl propyl ether: Similar structure but with a propyl ether moiety instead of a methyl ether.
Uniqueness
The uniqueness of 2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfanyl group and the phenyl methyl ether moiety enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H16N4OS2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS2/c1-23-15-10-6-5-9-14(15)17-21-22-16(19-20-18(22)25-17)12-24-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
KJXHVIZXXCGMGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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